molecular formula C18H21N5O2 B5535825 3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide

3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B5535825
M. Wt: 339.4 g/mol
InChI Key: CIPSYLMWOGXIOK-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is of interest due to its unique chemical structure, which combines a methoxyphenyl group, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide is unique due to its combination of a methoxyphenyl group, a pyrazole ring, and a carboxamide group.

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-22(8-7-13-11-19-23(2)12-13)18(24)17-10-16(20-21-17)14-5-4-6-15(9-14)25-3/h4-6,9-12H,7-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPSYLMWOGXIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN(C)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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